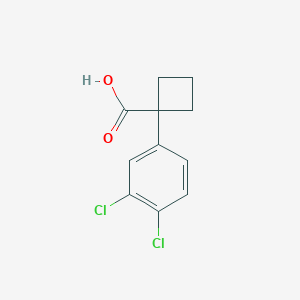
4-(3-hydroxypropyl)pipéridine-1-carboxylate de benzyle
Vue d'ensemble
Description
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It has a molecular formula of C₁₆H₂₃NO₃ and a molecular weight of 277.36 g/mol .
Applications De Recherche Scientifique
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Analyse Biochimique
Biochemical Properties
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are crucial for inhibiting platelet aggregation . Additionally, it is involved in the formation of piperidine derivatives and molecular rods, which have applications in medicinal chemistry . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, facilitating the compound’s integration into larger molecular structures.
Cellular Effects
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of P2Y12 antagonists suggests that it may impact platelet function and related signaling pathways . Furthermore, its involvement in the formation of molecular rods and piperidine derivatives indicates potential effects on cellular structures and functions, possibly altering gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its role as a reactant in the synthesis of P2Y12 antagonists involves binding to specific enzyme sites, leading to the inhibition of platelet aggregation . Additionally, its interactions with piperidine derivatives and molecular rods suggest potential enzyme activation or inhibition, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can change over time. Studies have shown that the compound is relatively stable under standard conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have been noted, particularly in in vitro studies. These effects include alterations in cell signaling pathways and gene expression, which may persist even after the compound is no longer present.
Dosage Effects in Animal Models
The effects of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, primarily influencing platelet function and related signaling pathways . At higher doses, toxic effects have been reported, including disruptions in cellular metabolism and gene expression. These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of P2Y12 antagonists involves interactions with enzymes responsible for platelet aggregation . Additionally, its involvement in the formation of piperidine derivatives and molecular rods suggests potential effects on broader metabolic pathways, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, its role in the synthesis of P2Y12 antagonists suggests that it may be transported to platelet cells, where it exerts its effects on platelet function and signaling pathways.
Subcellular Localization
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . For instance, its involvement in the synthesis of P2Y12 antagonists indicates potential localization to platelet cells, where it can interact with enzymes and proteins involved in platelet aggregation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound .
Mécanisme D'action
The mechanism of action of Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: Shares a similar piperidine core structure but differs in the substituents attached to the piperidine ring.
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another piperidine derivative with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-12-4-7-14-8-10-17(11-9-14)16(19)20-13-15-5-2-1-3-6-15/h1-3,5-6,14,18H,4,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEJJAZXQQCBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566621 | |
| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99198-80-8 | |
| Record name | Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)

![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)


![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)





